Cas no 380346-54-3 (2-Chloro-N-(3-ethylphenyl)acetamide)
2-Chloro-N-(3-ethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-(3-ethylphenyl)acetamide
- Acetamide,2-chloro-N-(3-ethylphenyl)-
- AC1M5SGG
- ALBB-002462
- BBL016513
- CTK4H9164
- ST082729
- SureCN4003071
- EN300-01536
- Z56822823
- BS-10274
- AKOS000266735
- 380346-54-3
- SCHEMBL4003071
- F6548-0416
- MFCD02725650
- DTXSID60368370
- CS-0307508
-
- MDL: MFCD02725650
- Inchi: 1S/C10H12ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
- InChI Key: IYOKUEWCRWBQQT-UHFFFAOYSA-N
- SMILES: ClCC(NC1=CC=CC(=C1)CC)=O
Computed Properties
- Exact Mass: 197.06100
- Monoisotopic Mass: 197.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.185
- Boiling Point: 355.1°C at 760 mmHg
- Flash Point: 168.5°C
- Refractive Index: 1.572
- PSA: 29.10000
- LogP: 2.49930
2-Chloro-N-(3-ethylphenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Chloro-N-(3-ethylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C376795-10mg |
2-chloro-N-(3-ethylphenyl)acetamide |
380346-54-3 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C376795-50mg |
2-chloro-N-(3-ethylphenyl)acetamide |
380346-54-3 | 50mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C376795-100mg |
2-chloro-N-(3-ethylphenyl)acetamide |
380346-54-3 | 100mg |
$ 185.00 | 2022-04-01 | ||
| eNovation Chemicals LLC | Y1264180-1g |
Acetamide,2-chloro-N-(3-ethylphenyl)- |
380346-54-3 | 95% | 1g |
$400 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1264180-5g |
Acetamide,2-chloro-N-(3-ethylphenyl)- |
380346-54-3 | 95% | 5g |
$1560 | 2024-06-07 | |
| Chemenu | CM114148-1g |
2-chloro-N-(3-ethylphenyl)acetamide |
380346-54-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM114148-5g |
2-chloro-N-(3-ethylphenyl)acetamide |
380346-54-3 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM114148-10g |
2-chloro-N-(3-ethylphenyl)acetamide |
380346-54-3 | 95% | 10g |
$*** | 2023-05-30 | |
| Life Chemicals | F6548-0416-2μmol |
2-chloro-N-(3-ethylphenyl)acetamide |
380346-54-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6548-0416-5μmol |
2-chloro-N-(3-ethylphenyl)acetamide |
380346-54-3 | 90%+ | 5μmol |
$63.0 | 2023-07-27 |
2-Chloro-N-(3-ethylphenyl)acetamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-Chloro-N-(3-ethylphenyl)acetamide
Introduction to 2-Chloro-N-(3-ethylphenyl)acetamide (CAS No. 380346-54-3)
2-Chloro-N-(3-ethylphenyl)acetamide, identified by the chemical compound code CAS No. 380346-54-3, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to an acyl group and an alkyl or aryl substituent. The specific structure of 2-Chloro-N-(3-ethylphenyl)acetamide includes a chloro substituent on the benzene ring and an ethyl group attached to the nitrogen atom of the acetamide moiety. Such structural features make it a versatile intermediate in synthetic chemistry and a potential candidate for further derivatization to develop novel bioactive molecules.
The synthesis of 2-Chloro-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions, starting from readily available aromatic precursors. The chlorination step introduces the chloro group onto the benzene ring, while the subsequent formation of the amide bond requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been explored to enhance the efficiency of these transformations, reflecting the ongoing efforts in optimizing synthetic pathways for this compound.
In recent years, 2-Chloro-N-(3-ethylphenyl)acetamide has been studied for its pharmacological potential, particularly in the context of developing new therapeutic agents. The presence of both electron-withdrawing and electron-donating groups in its structure suggests that it may exhibit various biological activities. For instance, amides are known to be pharmacologically relevant due to their ability to interact with biological targets such as enzymes and receptors. The chloro group can modulate electronic properties, influencing reactivity and binding affinity, while the ethyl substituent at the nitrogen atom can affect solubility and metabolic stability.
One area where 2-Chloro-N-(3-ethylphenyl)acetamide has shown promise is in the development of small-molecule inhibitors for therapeutic applications. Researchers have investigated its derivatives as potential candidates for treating inflammatory diseases, neurological disorders, and even certain types of cancer. The benzene ring with its chloro and ethyl substituents provides a scaffold that can be modified to target specific disease pathways. For example, studies have explored its ability to inhibit enzymes involved in inflammation by modulating key signaling pathways such as NF-κB. Additionally, its structural similarity to known bioactive molecules makes it a valuable starting point for structure-activity relationship (SAR) studies.
The pharmacokinetic properties of 2-Chloro-N-(3-ethylphenyl)acetamide are also under investigation to assess its suitability for clinical use. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are critical considerations in drug development. Preliminary studies suggest that this compound may exhibit favorable solubility characteristics due to the presence of polar functional groups, which could enhance oral bioavailability. However, further research is needed to fully understand its metabolic fate and potential side effects.
Advanced computational methods have been employed to predict the biological activity of 2-Chloro-N-(3-ethylphenyl)acetamide before experimental validation. Techniques such as molecular docking simulations allow researchers to model interactions between this compound and biological targets at an atomic level. These simulations have helped identify key residues involved in binding and have guided modifications to improve potency and selectivity. By integrating computational chemistry with experimental approaches, scientists can accelerate the discovery process and optimize lead compounds more efficiently.
The role of 2-Chloro-N-(3-ethylphenyl)acetamide in medicinal chemistry extends beyond mere intermediates; it serves as a building block for more complex molecules with enhanced therapeutic profiles. Researchers often use this compound as a precursor in combinatorial chemistry libraries or high-throughput screening (HTS) campaigns to identify novel drug candidates rapidly. Its structural flexibility allows for diverse functionalization strategies, enabling the synthesis of a wide range of derivatives with tailored properties.
Recent advancements in synthetic methodologies have also contributed to improving access to 2-Chloro-N-(3-ethylphenyl)acetamide on an industrial scale. Continuous flow chemistry has emerged as a powerful tool for producing complex molecules efficiently while minimizing waste generation. This approach aligns with green chemistry principles by promoting sustainable practices in pharmaceutical manufacturing. As demand for high-quality intermediates grows, innovations in synthetic techniques will play a crucial role in meeting industry needs.
The future directions for research on 2-Chloro-N-(3-ethylphenyl)acetamide include exploring its role in drug repurposing initiatives—where existing compounds are investigated for new therapeutic uses—and developing new synthetic routes that enhance scalability and cost-effectiveness. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical applications that benefit patients worldwide.
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